5-Bromo-1,2,3-tris(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3-tris(octyloxy)benzene: is an organic compound with the molecular formula C30H53BrO3 and a molecular weight of 541.64 g/mol . It is characterized by a benzene ring substituted with a bromine atom and three octyloxy groups. This compound is typically a pale yellow to colorless solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of Pd-catalyzed cross-coupling reactions . The reaction conditions are optimized to achieve high yields, often involving the use of heteroaryl-1,2,3-triazines as intermediates .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are controlled to maintain high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: : 5-Bromo-1,2,3-tris(octyloxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in cross-coupling reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with a nucleophile, often under basic conditions.
Pd-Catalyzed Cross-Coupling: This reaction uses palladium catalysts to couple the compound with various aryl or alkyl groups.
Major Products: : The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3-tris(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as liquid crystals.
Wirkmechanismus
The mechanism by which 5-Bromo-1,2,3-tris(octyloxy)benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and octyloxy groups influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness: : 5-Bromo-1,2,3-tris(octyloxy)benzene is unique due to the presence of three octyloxy groups, which impart specific physical and chemical properties.
Eigenschaften
Molekularformel |
C30H53BrO3 |
---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
5-bromo-1,2,3-trioctoxybenzene |
InChI |
InChI=1S/C30H53BrO3/c1-4-7-10-13-16-19-22-32-28-25-27(31)26-29(33-23-20-17-14-11-8-5-2)30(28)34-24-21-18-15-12-9-6-3/h25-26H,4-24H2,1-3H3 |
InChI-Schlüssel |
XTWVCRAHDFFNPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.